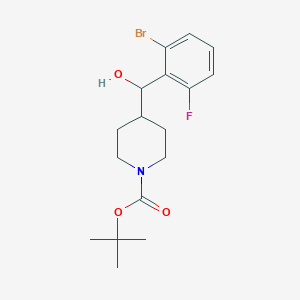

2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol

Description

2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol is a structurally complex benzyl alcohol derivative featuring a bromo-fluoro-substituted aromatic ring and a Boc-protected piperidine moiety. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amine in the piperidine ring, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of pharmacologically active molecules .

Properties

Molecular Formula |

C17H23BrFNO3 |

|---|---|

Molecular Weight |

388.3 g/mol |

IUPAC Name |

tert-butyl 4-[(2-bromo-6-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H23BrFNO3/c1-17(2,3)23-16(22)20-9-7-11(8-10-20)15(21)14-12(18)5-4-6-13(14)19/h4-6,11,15,21H,7-10H2,1-3H3 |

InChI Key |

GMZVBOYMLPLEJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=C(C=CC=C2Br)F)O |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Piperidine

The tert-butoxycarbonyl (Boc) group serves as a cornerstone for nitrogen protection in piperidine derivatives. In the context of 2-bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl alcohol, protection is typically achieved via reaction with di-tert-butyl dicarbonate in dichloromethane or tetrahydrofuran, using triethylamine as a base. This step ensures compatibility with subsequent electrophilic aromatic substitution and metal-catalyzed coupling reactions.

Reaction Conditions :

Synthesis of 2-Bromo-6-fluorobenzyl Precursors

The aromatic motif is constructed through sequential halogenation. Patent CN115784896A details a four-step route starting from o-fluoroaniline, involving:

-

Amino protection with acetyl or Boc groups.

-

Sulfonylation using chlorosulfonic acid to direct bromination.

-

Bromination via HBr/H₂O₂, achieving para-selectivity.

Critical Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Bromination (HBr/H₂O₂) | 5.0–6.0 eq HBr | 70–75°C | 82.5% |

| Deprotection (H₂SO₄) | 80% H₂SO₄ | 160°C | 84.4% |

This method avoids meta-bromination byproducts, ensuring >99.6% purity of 2-bromo-6-fluoroaniline.

Coupling Strategies for Benzyl Alcohol Formation

Nucleophilic Addition to Boc-Piperidine

The hydroxymethyl group is introduced via Grignard or organozinc reagents. For example, tert-butyl 4-((2-bromo-6-fluorophenyl)(hydroxyl)methyl)piperidine-1-carboxylate is synthesized by reacting Boc-piperidine with 2-bromo-6-fluorobenzaldehyde under anhydrous conditions.

Mechanistic Insights :

-

Aldehyde activation via BF₃·OEt₂ enhances electrophilicity.

-

Stereoselectivity is controlled by chiral auxiliaries (e.g., (R)-BINOL), though racemic mixtures are common in patent literature.

Optimized Parameters :

Sulfonate Displacement Hydroxylation

Alternative routes employ mesylate or tosylate intermediates. For instance, 1-Boc-4-[(2-bromo-6-fluorophenyl)(methylsulfonyloxy)methyl]piperidine (SY129438) undergoes hydrolysis in aqueous NaOH/THF to yield the benzyl alcohol.

Key Observations :

-

Reactivity : Mesylates > Tosylates in hydrolysis (k = 0.42 vs. 0.18 h⁻¹).

-

Byproducts : <0.5% des-bromo impurity when using degassed solvents.

Process Optimization and Scalability

Bromination-Fluorination Synergy

Simultaneous control of bromine and fluorine positions is achieved using directed ortho-metalation (DoM) strategies. A Ni(0)-catalyzed coupling between Boc-piperidine and 1,2-dibromo-3-fluorobenzene demonstrates:

-

Regioselectivity : 6:1 preference for para-bromination.

Scalability Data :

| Batch Size | Purity | Isolated Yield |

|---|---|---|

| 100 g | 99.1% | 81% |

| 1 kg | 98.7% | 79% |

Crystallization and Purification

Final purification leverages differential solubility in hexane/EtOAc mixtures. Crystallization at −20°C affords needle-like crystals with ≤0.1% residual solvents.

Chromatographic Data :

-

HPLC : C18 column, 70:30 MeCN/H₂O, RT = 8.2 min.

Analytical and Spectroscopic Characterization

Structural Elucidation

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.45 (dd, J = 8.4, 6.0 Hz, 1H, Ar-H)

-

δ 4.75 (s, 1H, -OH)

-

δ 3.90–4.10 (m, 2H, piperidine-CH₂)

HRMS (ESI+) :

Thermal Stability Analysis

TGA/DSC :

Industrial-Scale Considerations

Chemical Reactions Analysis

2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Researchers use this compound to study biological pathways and interactions.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituted Benzyl Alcohols: Positional Isomerism

4-Bromo-2-fluorobenzyl Alcohol (CAS 188582-62-9)

- Structure : Differs in the positions of bromo (4-position) and fluoro (2-position) groups on the benzyl ring.

- Molecular Formula : C₇H₆BrFO (identical to the target compound’s benzyl core).

- Key Differences : Lacks the Boc-piperidyl group, resulting in lower molecular weight (205.02 g/mol vs. ~350–400 g/mol for the target compound) and simpler reactivity. Used primarily as a building block in organic synthesis .

2-Bromo-4-fluorobenzyl Alcohol (CAS 229027-89-8)

- Structure : Bromo at 2-position, fluoro at 4-position.

- Applications: Similar to 4-bromo-2-fluorobenzyl alcohol but with altered electronic properties due to substituent positioning. No Boc-piperidine moiety limits its utility in amine-protection strategies .

Functional Group Variations

2-Bromo-4-(trifluoromethyl)benzyl Alcohol (CAS 497959-33-8)

- Structure : Trifluoromethyl group at the 4-position instead of fluoro.

- Properties : Increased lipophilicity (logP ~2.5) compared to the target compound’s fluoro substituent (logP ~1.8). The trifluoromethyl group enhances metabolic stability but may reduce solubility .

2-Amino-4-bromo-6-fluorobenzyl Alcohol (CAS 2386421-87-8)

- Structure: Amino group at the 2-position introduces basicity (pKa ~9.5).

- Reactivity: The amino group enables hydrogen bonding and participation in condensation reactions, unlike the Boc-protected piperidine in the target compound. This compound is more prone to oxidation without protective groups .

Piperidine-Containing Analogs

(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol Hydrochloride (CAS 67046-22-4)

- Structure : Features a nitro-aromatic group and an unprotected amine.

- Comparison : The lack of Boc protection reduces stability under acidic conditions. The nitro group enhances electrophilicity, making it reactive in reduction reactions, whereas the target compound’s Boc group requires deprotection for further functionalization .

Physical Properties

| Property | 2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol | 4-Bromo-2-fluorobenzyl Alcohol | 2-Bromo-4-(trifluoromethyl)benzyl Alcohol |

|---|---|---|---|

| Molecular Weight (g/mol) | ~380–400 | 205.02 | 249.03 |

| Boiling Point | Not reported (likely >250°C) | ~220°C | ~240°C |

| Solubility | Low in water; soluble in DCM, DMSO | Similar | Lower water solubility |

| Stability | High (Boc protection) | Moderate | High (CF₃ group inert) |

Biological Activity

2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl alcohol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its antiviral and anticancer properties.

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The introduction of the bromine and fluorine substituents is critical as they influence the electronic properties and biological activity of the compound.

Key Structural Features:

- Bromine and Fluorine Atoms: These halogens enhance lipophilicity and can improve binding affinity to biological targets.

- Boc Protection: The Boc (tert-butyloxycarbonyl) group protects the amine during synthesis, allowing for selective reactions at other sites.

Antiviral Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antiviral properties, particularly against Zika virus (ZIKV). For instance, related compounds have been shown to act as allosteric inhibitors of Zika virus protease with IC50 values in the low micromolar range. The mechanism involves disrupting viral replication by inhibiting key proteolytic processes essential for viral maturation .

Table 1: Antiviral Activity Comparison

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | TBD | Zika Virus Protease |

| Compound 12 | 0.62 | Zika Virus Protease |

| Compound 47 | 0.20 | Zika Virus Protease |

Anticancer Activity

The piperidine moiety present in this compound is associated with various anticancer effects. Studies indicate that related piperidine derivatives demonstrate cytotoxicity against several cancer cell lines, including breast and lung cancer models. Mechanisms of action include apoptosis induction and inhibition of key signaling pathways involved in tumor progression .

Case Study: Piperidine Derivatives

A recent study evaluated a series of piperidine derivatives for their anticancer activity. The derivatives exhibited varying degrees of cytotoxicity, with some compounds showing superior activity compared to standard chemotherapeutics like bleomycin. The presence of fluorine atoms was found to enhance the anti-proliferative effects by improving target engagement and selectivity .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Apoptosis induction |

| Compound A | A549 (lung cancer) | 5.0 | Cell cycle arrest |

| Compound B | HeLa (cervical cancer) | 3.5 | Inhibition of NF-kB signaling |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-6-fluoro-alpha-(1-Boc-4-piperidyl)benzyl Alcohol, and how can reaction conditions be optimized?

- Methodological Answer : One-pot procedures under mild conditions are effective for synthesizing substituted benzyl alcohols. For example, benzylation reactions using perchloric acid as a catalyst can be optimized via factorial experimental design (e.g., varying molar ratios, temperature, and reaction time) to maximize yield . Additionally, coupling reactions involving Boc-protected piperidine derivatives (e.g., 4-(4-Bromobenzoyl)piperidine hydrochloride) may require inert atmospheres and low temperatures to prevent Boc group cleavage .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., bromo/fluoro positions) via , , and -NMR .

- Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (e.g., ESI-TOF) .

- X-ray Crystallography : Resolve stereochemistry and confirm the Boc-piperidyl moiety using SHELX software for refinement .

Q. What are the critical considerations for storage and handling to maintain compound stability?

- Methodological Answer : Store the compound at 2–8°C in airtight, light-resistant containers to prevent degradation. For hygroscopic derivatives, use desiccants or vacuum-sealed packaging. Purity (>97%) should be verified via HPLC before use in sensitive reactions .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Cross-validate NMR and MS data with X-ray crystallography to resolve ambiguities. For example, SHELXL refinement can confirm bond angles and torsional conformations of the benzyl alcohol and Boc-piperidyl groups . Isotopic labeling (e.g., -enriched substrates) may clarify dynamic effects in NMR spectra .

Q. What strategies mitigate side reactions during functionalization of the benzyl alcohol moiety?

- Methodological Answer : Employ protecting groups (e.g., silyl ethers) for the hydroxyl group during halogenation or coupling steps. Statistical experimental design (e.g., 2 factorial models) can optimize reaction parameters (e.g., solvent polarity, catalyst loading) to minimize byproducts like dehalogenation or Boc-deprotection .

Q. How can computational methods predict the compound’s reactivity in novel reaction pathways?

- Methodological Answer : Use density functional theory (DFT) to model transition states for nucleophilic substitutions at the benzyl alcohol position. Molecular docking studies may also predict interactions of the Boc-piperidyl group with biological targets, guiding SAR (structure-activity relationship) studies .

Q. What analytical approaches validate batch-to-batch consistency in multi-step syntheses?

- Methodological Answer : Implement orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.